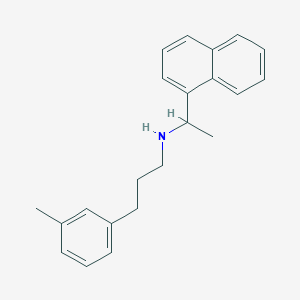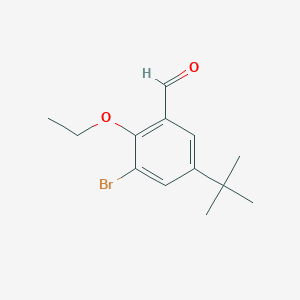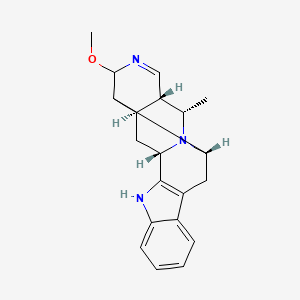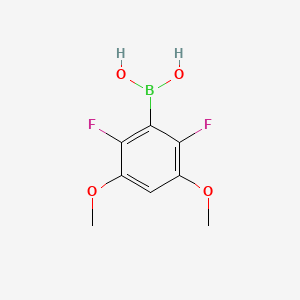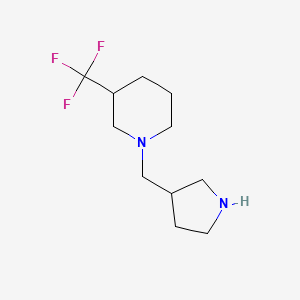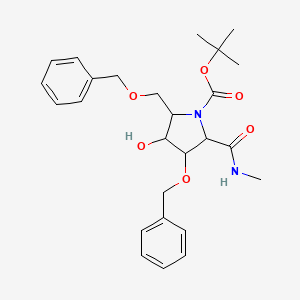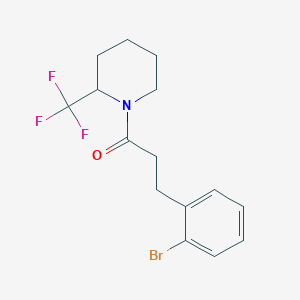
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group and a trifluoromethyl-substituted piperidine ring, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the introduction of a piperidine ring with a trifluoromethyl group. The final step involves the formation of the propanone moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the trifluoromethyl-substituted piperidine ring can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 3-(2-Fluorophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 3-(2-Iodophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17BrF3NO |
|---|---|
Molecular Weight |
364.20 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1-[2-(trifluoromethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H17BrF3NO/c16-12-6-2-1-5-11(12)8-9-14(21)20-10-4-3-7-13(20)15(17,18)19/h1-2,5-6,13H,3-4,7-10H2 |
InChI Key |
BMRSXXHJPKKCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)CCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


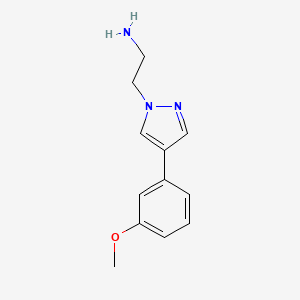
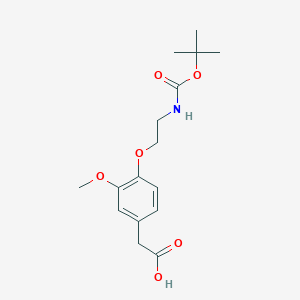
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

